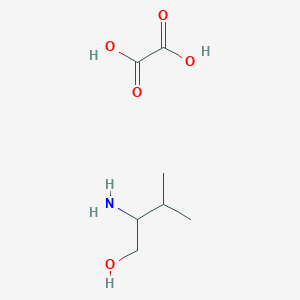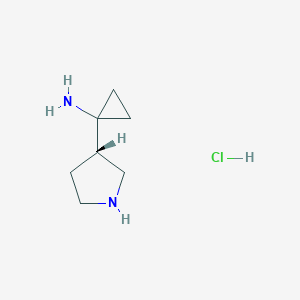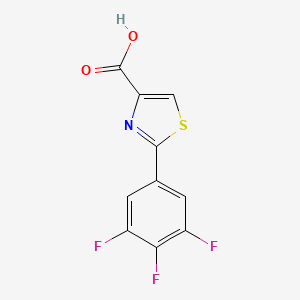
3-Chloro-6-methoxyisoquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-methoxyisoquinoline-4-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C₁₁H₈ClNO₃. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both chloro and methoxy substituents on the isoquinoline ring enhances its chemical reactivity and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxyisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-chloroaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are often employed to achieve the desired product on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-6-methoxyisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoquinoline derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Chloro-6-methoxyisoquinoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating diverse chemical libraries for drug discovery .
Biology and Medicine: It can be used in the development of pharmaceuticals targeting various diseases .
Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science .
Mécanisme D'action
The mechanism of action of 3-Chloro-6-methoxyisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The chloro and methoxy groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- 3-Chloro-6-methoxyquinoline-4-carboxylic acid
- 4-Chloro-6-methoxyquinoline-3-carboxylic acid ethyl ester
- 3-Chloro-6-methoxy-4-isoquinolinecarboxylic acid
Comparison: Compared to these similar compounds, 3-Chloro-6-methoxyisoquinoline-4-carboxylic acid has unique reactivity due to the position of its functional groups. This uniqueness makes it a valuable compound for specific synthetic applications and research purposes .
Propriétés
Formule moléculaire |
C11H8ClNO3 |
|---|---|
Poids moléculaire |
237.64 g/mol |
Nom IUPAC |
3-chloro-6-methoxyisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-16-7-3-2-6-5-13-10(12)9(11(14)15)8(6)4-7/h2-5H,1H3,(H,14,15) |
Clé InChI |
NXFWLGJNZJZSBU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=NC=C2C=C1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665758.png)
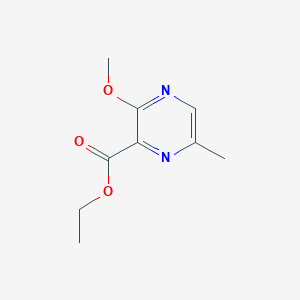
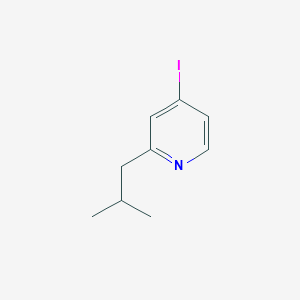
![(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol](/img/structure/B13665786.png)
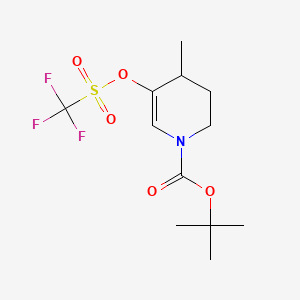

![Benzo[d]thiazol-5-ylmethanamine hydrochloride](/img/structure/B13665812.png)
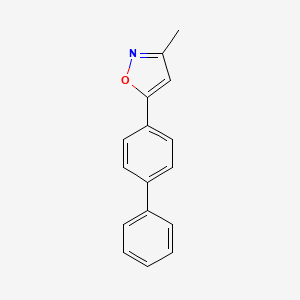
![Naphtho[2,3-b]furan](/img/structure/B13665818.png)
![2,7-Dibromothiazolo[4,5-c]pyridine](/img/structure/B13665823.png)
